molecular formula C11H10N2O3 B11890361 Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate

Cat. No.: B11890361
M. Wt: 218.21 g/mol
InChI Key: DQEVAULOAYGIFN-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate is a heterocyclic compound that features both pyridine and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxylic acid with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyridine or oxazole rings .

Scientific Research Applications

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 5-pyridin-4-yl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-7-9(16-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3

InChI Key

DQEVAULOAYGIFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=NC=C2

Origin of Product

United States

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